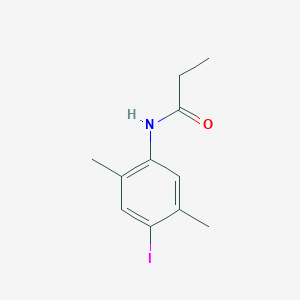![molecular formula C21H22FN5O2S B301651 N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is a chemical compound that belongs to the class of triazolobenzamides. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, pain, and fever. By inhibiting the activity of COX-2 enzyme, N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to have antitumor activity, which can help to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has several advantages for lab experiments. This compound is easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is highly toxic and requires special handling procedures. In addition, this compound is expensive and may not be readily available in large quantities.
Future Directions
There are several future directions for the study of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. One direction is to study the potential use of this compound in the treatment of cancer. Another direction is to study the potential use of this compound in the treatment of diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Synthesis Methods
The synthesis of N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide involves several steps. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form N-(2-fluorophenyl)-2-oxoethyl acetamide. The second step involves the reaction of N-(2-fluorophenyl)-2-oxoethyl acetamide with thioacetic acid to form N-(2-fluorophenyl)-2-oxoethylthioacetamide. The third step involves the reaction of N-(2-fluorophenyl)-2-oxoethylthioacetamide with 4-methyl-4H-1,2,4-triazole-3-thiol to form N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of N-[5-(2-fluorophenylamino)-2-oxoethyl]-4-methyl-4H-1,2,4-triazole-3-thiol with 4-methylbenzoyl chloride to form N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide.
Scientific Research Applications
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
properties
Product Name |
N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide |
|---|---|
Molecular Formula |
C21H22FN5O2S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[1-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H22FN5O2S/c1-13-8-10-15(11-9-13)20(29)23-14(2)19-25-26-21(27(19)3)30-12-18(28)24-17-7-5-4-6-16(17)22/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
UPVCSBYISGUQDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)

![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)


![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)